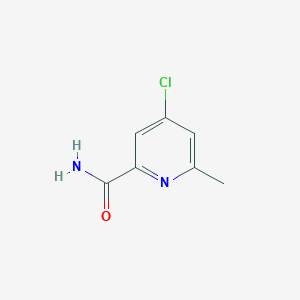

4-Chloro-6-methylpicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKOCLQLWRAMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 6 Methylpicolinamide and Its Derivatives

Strategic Precursor Synthesis and Halogenation Techniques for the Picolinamide (B142947) Core

The foundation for synthesizing 4-chloro-6-methylpicolinamide lies in the effective preparation of its chlorinated pyridine (B92270) core. This involves creating a key intermediate, 4-chloropyridine-2-carbonyl chloride hydrochloride, and employing efficient chlorination methods on picolinic acid derivatives.

Preparation of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride as a Key Intermediate

The synthesis of 4-chloropyridine-2-carbonyl chloride is a critical step, often starting from picolinic acid. A common method involves reacting picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂). guidechem.comumsl.edu The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction. guidechem.comumsl.edu The process typically involves heating the mixture, which results in the vigorous evolution of sulfur dioxide gas. guidechem.com After the reaction is complete, excess thionyl chloride is removed, often by distillation with a solvent like toluene, to yield the crude 4-chloropyridine-2-carbonyl chloride. guidechem.comumsl.edu This intermediate is often used in the subsequent step without further purification. guidechem.com

An alternative route starts with 2-methyl-4-nitropyridine-N-oxide, which undergoes a series of reactions including treatment with hydrochloric acid, reaction with phosphorus trichloride, and oxidation with potassium permanganate (B83412) to yield 4-chloro-2-picolinate. This is then treated with thionyl chloride and DMF to produce the desired intermediate. patsnap.com

Chlorination Methods for Picolinic Acid Derivatives

The chlorination of the picolinic acid core is a pivotal transformation. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, converting the carboxylic acid group into a more reactive acyl chloride and simultaneously chlorinating the 4-position of the pyridine ring. guidechem.comresearchgate.net The reaction is typically conducted in a solvent such as tetrahydrofuran (B95107) (THF) and may require heating for an extended period. researchgate.net

For enhanced efficiency and purity, catalytic systems can be employed. The use of bromine as a catalyst in the reaction between a pyridine-2-carboxylic acid derivative and thionyl chloride has been shown to produce 4-chloropyridine-2-carboxylic acid chloride in high yield and purity. google.com This method is considered industrially advantageous. google.com Another advanced, solvent-free approach involves using an equimolar amount of phosphorus oxychloride (POCl₃) with pyridine as a base, heated in a sealed reactor. This method is suitable for large-scale preparations and is more environmentally friendly due to the reduction in excess reagents. nih.gov

Optimized Amidation Reactions for 4-Chloro-N-methylpicolinamide Formation

Once the chlorinated picolinoyl chloride intermediate is prepared, the next crucial step is the amidation reaction to form the final picolinamide product.

Reaction of 4-Chloropicolinoyl Chloride with Methylamine (B109427)

The formation of 4-chloro-N-methylpicolinamide is achieved by reacting 4-chloropicolinoyl chloride with methylamine. researchgate.net This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. chemguide.co.ukyoutube.com The reaction is typically vigorous and results in the formation of the N-substituted amide and a hydrochloride salt of the excess amine used. chemguide.co.uk For instance, the intermediate can be reacted with a 40% aqueous solution of methylamine at low temperatures (0-3°C) to achieve a high yield of approximately 95%. researchgate.net Alternatively, a solution of methylamine in a solvent like THF can be used at room temperature. chemicalbook.com

Evaluation of Solvents and Reagents for Enhanced Yields

Optimizing reaction conditions is key to maximizing the yield and purity of 4-chloro-N-methylpicolinamide. Various solvents and reagents have been evaluated to enhance the efficiency of the amidation step.

A study on the synthesis of a similar compound, 4-(4-aminophenoxy)-N-methylpicolinamide, provides insights into the optimization of the preceding amidation. The choice of base and solvent significantly impacts the reaction outcome. For instance, using potassium tert-butoxide (KOtBu) as the base in dry N,N-dimethylformamide (DMF) at 80°C for eight hours proved effective. researchgate.net The table below summarizes the optimization of reaction conditions for a related synthesis, highlighting the impact of different parameters.

Table 1: Optimization of Reaction Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 70 |

| 2 | NaH (2.0) | DMF | 80 | 8 | 85 |

| 3 | KOtBu (2.0) | DMF | 80 | 8 | 92 |

| 4 | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 75 |

| 5 | KOtBu (2.0) | DMSO | 80 | 8 | 88 |

| 6 | KOtBu (2.0) | THF | 60 | 12 | 65 |

| 7 | KOtBu (2.0) | Dioxane | 100 | 12 | 60 |

This table is illustrative, based on data for a similar reaction described in the literature. researchgate.net

The use of additives can also influence the reaction. For example, dry magnesium chloride has been used in conjunction with a methylamine solution in THF. chemicalbook.com Cooperative catalysis, such as a DABCO/Fe₃O₄ system, has also been explored for N-methyl amidation of carboxylic acids, offering an atom-economic protocol compatible with a range of substrates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) for Diversification at the 4-Position of this compound

The chlorine atom at the 4-position of the picolinamide ring is a versatile handle for further molecular diversification through nucleophilic aromatic substitution (SₙAr). wikipedia.org In an SₙAr reaction, a nucleophile displaces the halide on the aromatic ring. masterorganicchemistry.com The pyridine ring, particularly when activated by electron-withdrawing groups like the amide function, is susceptible to such attacks. wikipedia.orgmasterorganicchemistry.com

This strategy allows for the introduction of a wide array of functional groups. For example, reacting 4-chloro-N-methylpicolinamide with p-aminophenol in the presence of a base like potassium tert-butoxide results in the substitution of the chlorine atom with the aminophenoxy group. researchgate.net This reaction is a key step in the synthesis of more complex molecules. researchgate.netmdpi.com The SₙAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The versatility of the SₙAr reaction makes it a powerful tool for creating libraries of 4-substituted picolinamide derivatives for various applications.

Reactivity Profiling of the 4-Chloro Substituent

The 4-chloro substituent in this compound is activated towards nucleophilic attack due to the electronic properties of the pyridine ring. Nucleophilic aromatic substitution on pyridines occurs preferentially at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance, including a resonance structure that places the negative charge on the electronegative nitrogen atom nih.gov. This inherent electronic predisposition makes the chlorine atom at the C-4 position a prime site for substitution reactions. The reactivity of chloropyridines in SNAr reactions is influenced by the electronic nature of other substituents on the ring mdpi.com. The presence of the electron-donating methyl group at the 6-position and the amide group at the 2-position of this compound can modulate the reactivity of the 4-chloro position.

Introduction of Phenoxy and Amino Moieties via SNAr

The displacement of the 4-chloro substituent by oxygen and nitrogen nucleophiles represents a key transformation for generating derivatives of this compound.

The synthesis of 4-phenoxy derivatives can be achieved by reacting 4-chloro-N-methylpicolinamide with a substituted phenol, such as 4-aminophenol, in the presence of a base like potassium tert-butoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) rsc.org. The reaction proceeds by nucleophilic attack of the phenoxide ion on the electron-deficient C-4 position of the pyridine ring, leading to the displacement of the chloride ion.

Similarly, amino moieties can be introduced at the 4-position through SNAr. For instance, the reaction of 4-chloro-N-methylpicolinamide with 4-amino-N-methylbenzamide at elevated temperatures (160 °C) without a solvent has been reported to yield 4-(4-aminophenylamino)-N-methylpicolinamide researchgate.netrsc.org. This direct amination highlights the reactivity of the 4-chloro position towards nitrogen nucleophiles.

Regioselectivity and Yield Optimization in Substitution Reactions

Achieving high regioselectivity and optimizing yields in SNAr reactions of substituted chloropyridines are crucial for synthetic efficiency. The regioselectivity of nucleophilic attack on polysubstituted pyridines is governed by a combination of electronic and steric factors nih.gov. For dichloropyridines, the position of the incoming nucleophile is influenced by the electronic effects of the other substituents on the ring.

Several factors can be manipulated to optimize the yield of the desired product. These include the choice of solvent, base, and reaction temperature. The use of polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. The strength of the base is also critical; a base that is strong enough to deprotonate the nucleophile without promoting side reactions is ideal. Temperature control is essential to manage the reaction rate and prevent decomposition of starting materials or products. Microwave irradiation has also been shown to significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times mdpi.com.

Catalytic Cross-Coupling Strategies for Advanced this compound Derivatives

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from simple precursors.

Palladium-Catalyzed C-C and C-N Bond Formations (e.g., Suzuki-Miyaura, Carbonylation)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a powerful method for forming C-C bonds nih.govresearchgate.net. While specific examples for this compound are not extensively documented in the reviewed literature, the general principles are applicable. The reaction of a 4-chloropyridine (B1293800) derivative with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand, would be expected to yield the corresponding 4-aryl-6-methylpicolinamide. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation mdpi.comnih.govmdpi.com.

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule using carbon monoxide nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.orgfigshare.comnih.govsemanticscholar.orgrsc.org. The carbonylation of this compound in the presence of an alcohol or an amine would lead to the formation of the corresponding ester or amide at the 4-position. These reactions are typically carried out under a carbon monoxide atmosphere using a palladium catalyst and a phosphine ligand. The reaction conditions, including CO pressure and temperature, need to be carefully optimized to achieve the desired product in good yield.

Below is a representative table of conditions for Suzuki-Miyaura and Carbonylation reactions based on similar aryl chlorides.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85-95 |

| Suzuki-Miyaura | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 80 | 70-90 |

| Carbonylation (Ester) | Pd(OAc)2 | Xantphos | Et3N | Toluene/MeOH | 100 | 75-90 |

| Carbonylation (Amide) | PdCl2(dppf) | - | DIPEA | DMF | 110 | 60-85 |

Copper-Catalyzed Ortho-Amination Approaches

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for certain transformations. Picolinamide can act as a directing group to facilitate the ortho-amination of C-H bonds. In this approach, the amide nitrogen of the picolinamide coordinates to the copper catalyst, positioning it in proximity to the ortho C-H bond of a tethered aryl group, enabling its functionalization researchgate.netnih.govresearchgate.netpearson.com. While this methodology is typically applied to the C-H bond of a group attached to the picolinamide nitrogen, it highlights the utility of the picolinamide moiety in directing C-N bond formation.

Picolinamide-Directed C-H Activation and Functionalization in Complex Molecule Synthesis

The picolinamide group has proven to be a highly effective directing group for the transition metal-catalyzed functionalization of otherwise unreactive C-H bonds nih.govnih.govorganic-chemistry.org. The bidentate coordination of the pyridine nitrogen and the amide oxygen to the metal center forms a stable five-membered metallacycle, which brings the catalyst into close proximity to a specific C-H bond, leading to its selective activation. This strategy has been widely employed for the functionalization of sp2 and sp3 C-H bonds in a variety of substrates.

For example, palladium-catalyzed picolinamide-directed C-H arylation, alkenylation, and alkynylation have been used to construct complex molecular scaffolds nih.gov. The ability to selectively functionalize a specific C-H bond in the presence of other potentially reactive sites offers a powerful tool for late-stage diversification of complex molecules. The picolinamide directing group can often be removed under mild conditions after the desired C-H functionalization has been achieved.

The following table summarizes various picolinamide-directed C-H functionalization reactions.

| Functionalization | Catalyst | Reagent | Oxidant/Additive | Yield (%) |

|---|---|---|---|---|

| Arylation | Pd(OAc)2 | Aryl Iodide | Ag2CO3 | 70-90 |

| Alkenylation | [RhCp*Cl2]2 | Alkene | AgSbF6 | 65-85 |

| Acetoxylation | Pd(OAc)2 | PhI(OAc)2 | - | 60-80 |

| Amination | Cu(OAc)2 | Amine | O2 | 50-75 |

Palladium-Catalyzed Stereoselective Aminoalkynylation of Olefins

The picolinamide functional group has proven to be a highly effective auxiliary in the palladium-catalyzed aminoalkynylation of olefins. This methodology facilitates the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidines, from simple alkene precursors. A key advantage of using the picolinamide auxiliary is its ability to direct the syn-selective aminoalkynylation of mono-, di-, and trisubstituted alkenes, affording the corresponding pyrrolidine (B122466) products with high diastereoselectivity and in yields up to 97%. researchgate.net

The reaction involves the cyclization of picolinamide-bearing alkenes with iodoalkynes in the presence of a palladium catalyst. researchgate.net This transformation is notable for its stereospecific mechanism, consistently producing single diastereomers. For instance, the reaction of a pent-4-en-1-amine derivative protected with a picolinamide group yields the desired pyrrolidine product efficiently. The versatility of this method is demonstrated by its tolerance for a range of substituents on both the alkene and the iodoalkyne partners. researchgate.net The picolinamide directing group is crucial for the success of the reaction and can be readily deprotected in subsequent steps, allowing for further functionalization. researchgate.net

| Alkene Substrate (R Group) | Product | Yield (%) |

|---|---|---|

| p-ClC₆H₄ | Pyrrolidine 2g | 97 |

| trans-styrene (p-ClC₆H₄) | Pyrrolidine 2h | 57 |

| Cyclohexyl | Pyrrolidine 2i | 72 |

| Phenyl | Pyrrolidine 2j | 85 |

Data sourced from research on picolinamide-enabled syn-aminoalkynylation reactions. researchgate.net

ortho-C-H Alkynylation and Alkenylation Strategies Directed by Picolinamide

The picolinamide moiety is a powerful directing group for the functionalization of C(sp²)–H bonds at the ortho position of an attached aromatic ring. Palladium-catalyzed methodologies have been developed for the efficient alkenylation and alkynylation of ortho-C–H bonds in picolinamide-protected benzylamine (B48309) substrates. nih.govpsu.edu These reactions provide a direct route to highly functionalized benzylamine derivatives.

The process typically employs a palladium catalyst, such as Pd(OAc)₂, and has been shown to work with a variety of vinyl iodides for alkenylation and acetylenic bromides for alkynylation. nih.govpsu.edu The use of ortho-Phenyl benzoic acid (oPBA) can act as an effective promoter in this reaction system. nih.gov Research has shown that electron-rich substrates tend to undergo alkynylation in excellent yields under optimized conditions, while electron-poor substrates may require more demanding conditions. researchgate.net This strategy represents a practical approach to access complex molecular architectures from readily available starting materials. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| N-Benzylpicolinamide | Vinyl Iodide | Pd(OAc)₂ / oPBA | ortho-Alkenylated Benzylamine | Good to Excellent |

| N-Benzylpicolinamide | Acetylenic Bromide | Pd(OAc)₂ / oPBA | ortho-Alkynylated Benzylamine | Good to Excellent |

This table summarizes the general findings on picolinamide-directed ortho-C-H functionalization. nih.govpsu.eduresearchgate.net

Remote C-H Bond Functionalization Applications

Beyond ortho-functionalization, the picolinamide directing group enables the activation of remote C-H bonds, a significant challenge in organic synthesis. Palladium-catalyzed reactions have been developed that achieve site-selective functionalization at positions distant from the directing group.

One notable application is the Pd(II)-catalyzed intermolecular arylation of the remote δ-C(sp²)–H bond (at the C(2) position) of the aryl ring in tyrosine derivatives. researchgate.net This method allows for the synthesis of unnatural tyrosine derivatives in good yields. Another powerful application involves sequential C-H functionalization to construct complex polycyclic systems. For example, a novel synthesis of phenanthridines begins with the palladium-catalyzed ortho-arylation of a benzylpicolinamide with an aryl iodide. The resulting biaryl compound then undergoes an intramolecular dehydrogenative C-H amination, also directed by the picolinamide group, to form the cyclized dihydrophenanthridine. nih.gov This product can be further oxidized to afford the final phenanthridine, demonstrating the utility of picolinamide in multi-step, C-H activation-based syntheses. nih.gov

Preparation of Key Intermediates through Nitrile Derivatization

The synthesis of picolinamides often proceeds through key intermediates such as picolinonitriles. The derivatization of the nitrile group is a critical step in forming the target amide or corresponding carboxylic acid.

Synthesis from 4-chloro-6-methylpicolinonitrile (B169048)

The conversion of a cyanopyridine, such as 4-chloro-6-methylpicolinonitrile, to the corresponding picolinamide is a fundamental transformation. This is typically achieved through the hydrolysis of the nitrile group. The reaction can be performed under basic conditions, for example, using sodium hydroxide (B78521). google.com The extent of hydrolysis, yielding either the amide or the carboxylic acid, can be controlled by the reaction conditions, including the molar ratio of the base to the nitrile substrate. google.com For the synthesis of this compound, a carefully controlled hydrolysis of 4-chloro-6-methylpicolinonitrile would be employed to favor the formation of the primary amide over the carboxylic acid. This method is applicable to a wide variety of substituted cyanopyridines. google.com

Hydrolysis of Nitrile to Carboxylic Acid Derivatives

The complete hydrolysis of the nitrile group in 4-chloro-6-methylpicolinonitrile leads to the formation of the corresponding 4-chloro-6-methylpicolinic acid. This transformation is generally carried out under more vigorous basic or acidic conditions than those used for amide synthesis. google.com For instance, using a higher molar ratio of a base like sodium hydroxide and elevated temperatures will drive the hydrolysis past the amide stage to the carboxylate salt, which is then acidified to yield the carboxylic acid. google.com

The reactivity of chloro-substituted pyridine rings in hydrolysis reactions is influenced by the electronic properties of the ring. Studies on related α-chloro-substituted pyridones have shown that the mechanism involves nucleophilic attack at the carbon bearing the chloro group, with the rate being enhanced by the electronic structure of the heterocyclic ring. nih.gov This understanding of reactivity principles is crucial for optimizing the selective hydrolysis of the nitrile group without affecting other sensitive parts of the molecule, such as the chloro-substituent on the pyridine ring.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Chloro 6 Methylpicolinamide Analogs

Systematic Elucidation of Structure-Activity Relationships in 4-Chloro-6-methylpicolinamide Derivatives

The biological activity of a compound is not a monolithic property but rather a finely tuned outcome of its molecular architecture. By systematically modifying a lead compound and observing the resulting changes in potency and selectivity, researchers can map out a detailed structure-activity relationship (SAR), providing a crucial blueprint for further optimization.

Impact of Substituent Variations on Molecular Potency and Selectivity

Variations in substituents on the this compound core can lead to dramatic shifts in biological activity. Research into negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) has shown that the choice of both the ether group at the 4-position and the amide "tail" is critical for potency. nih.gov For instance, replacing a metabolically liable pyrimidine (B1678525) moiety with various 5-membered heteroaryl groups can mitigate undesirable metabolic pathways. nih.gov

In one study, analogs with a 5-fluoropyridine amide tail consistently showed low potency (IC₅₀ >10 μM), whereas exchanging it for a 4-methylthiazole (B1212942) or a 6-methylpyridine tail resulted in significantly improved activity, with IC₅₀ values in the 1–5 μM range. nih.gov Further modifications revealed that even subtle changes, such as the position of a methyl group on a pyrazole (B372694) ring, could enhance potency by nearly eight-fold. nih.gov The introduction of an electron-withdrawing group, like a trifluoromethyl group, on the pyrazole ring also boosted potency in certain contexts. nih.gov

This principle extends to other therapeutic areas. In the development of antibacterials, a compelling modification was the 2,4-substitution of the picolinamide (B142947) core. nih.gov This seemingly minor positional change from a related isonicotinamide (B137802) resulted in an astonishing 1024-fold increase in selectivity for Clostridioides difficile over methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights how substituent positioning can be a powerful tool to achieve desired selectivity and avoid off-target effects.

Table 1: Impact of Substituent Variation on mGlu₅ NAM Potency This interactive table showcases how modifications to the Heteroaryl Ether (R³) and Amide Tail (R⁴) of the this compound scaffold influence inhibitory potency (IC₅₀) against human mGlu₅.

| Compound ID | R³ Group (4-position) | R⁴ Group (Amide Tail) | hmGlu₅ IC₅₀ (nM) |

| 22fC | 1-Methyl-1H-pyrazol-4-yl | 6-Methylpyridine | 207 |

| 22iA | 1-Methyl-1H-pyrazol-5-yl | 5-Fluoropyridine | 325 |

| 22iB | 1-Methyl-1H-pyrazol-5-yl | 4-Methylthiazole | 28 |

| 22gA | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl | 5-Fluoropyridine | 120 |

| 22gB | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl | 4-Methylthiazole | 26 |

| 22bC | 1,2-Dimethyl-1H-imidazol-4-yl | 6-Methylpyridine | 1600 |

Data sourced from studies on mGlu₅ negative allosteric modulators. nih.gov

Role of Heteroaryl Groups and Amide Tails in Target Binding

The heteroaryl groups and amide tails of this compound derivatives are not mere decorations; they are crucial for molecular recognition and binding to the target protein. The combination of the amide tail and the 5-membered heteroaryl ether has been shown to be essential for the activity of mGlu₅ NAMs. nih.gov These groups engage in specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—within the binding pocket of the target protein.

In the context of anticancer agents, picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties have been designed as potent VEGFR-2 kinase inhibitors. nih.gov These amide tail extensions are designed to interact with key residues in the kinase domain, such as the DFG motif, thereby inhibiting its function. nih.gov The nature of the amide tail dictates the binding mode and affinity, with different tails being optimal for different targets. For example, while a 5-fluoropyridine amide tail was ineffective for mGlu₅ activity, a 4-methylthiazole tail on the same core yielded a highly potent compound. nih.gov This demonstrates that the amide portion plays a pivotal role in orienting the molecule correctly and forming productive interactions within the specific topology of the target's binding site.

Significance of the 6-Methylpicolinamide Core in Biological Activity

The 6-methylpicolinamide core serves as the central scaffold, providing the structural rigidity and proper orientation for the appended functional groups to exert their biological effects. Its importance is underscored by studies where modifications to this core led to a significant loss of activity. nih.gov

When the 6-methylpicolinamide core of an active mGlu₅ NAM was exchanged for a 5-fluoropicolinamide (B1323424) core, all activity was lost. nih.gov While a 5-(trifluoromethyl)picolinamide (B1599178) core was tolerated, it only resulted in compounds with micromolar potencies. nih.gov These findings strongly highlight the significance of the 6-methylpicolinamide core for this specific biological target. nih.gov Similarly, the development of antibacterials demonstrated that the introduction of the picolinamide core, as opposed to an isonicotinamide core, was the key modification that conferred exquisite potency and selectivity against C. difficile. nih.gov This core structure is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic properties of the molecule, forming a critical part of the minimal pharmacophore required for biological action.

Pharmacophore Identification and Rational Ligand Design

Building on the insights from SAR studies, researchers can move towards a more predictive and deliberate approach to drug design. This involves identifying the essential three-dimensional arrangement of chemical features required for activity—the pharmacophore—and using this model to design novel molecules with enhanced properties.

Delineation of Minimal Pharmacophoric Elements for Desired Modulation

A pharmacophore model strips a molecule down to its essential features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. dovepress.comnih.govresearchgate.net Identifying the minimal pharmacophore is a key step in rational drug design, as it provides a simplified template for creating new chemical entities.

In the development of mGlu₅ NAMs, a deliberate effort was made to identify the minimum pharmacophore to overcome metabolic liabilities of a parent compound. documentsdelivered.com By systematically truncating different regions of a complex clinical candidate, researchers discovered that a simple methyl ether derivative retained weak but measurable mGlu₅ NAM activity. This minimal structure, containing the essential 6-methylpicolinamide core and a small ether group, served as the new starting point for optimization, confirming that these core elements were the fundamental building blocks for activity in this series.

Rational Design Strategies for Modulating Molecular Recognition and Efficacy

Rational design leverages SAR and pharmacophore models to iteratively design and synthesize new analogs with improved potency, selectivity, and drug-like properties. mdpi.commdpi.com A prime example is the optimization of mGlu₅ NAMs, which began after a clinical candidate failed due to the formation of a toxic metabolite by the aldehyde oxidase (AO) enzyme. nih.gov

Scaffold Hopping and Bioisosteric Replacement Approaches in Picolinamide Derivative Development

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug discovery used to identify novel chemical entities with improved pharmacological profiles. nih.govwuxiapptec.com These approaches involve modifying the central core of a molecule or replacing key functional groups with others that have similar physicochemical properties, respectively, to enhance potency, selectivity, or metabolic stability. nih.govnih.gov

Scaffold hopping is a powerful strategy to navigate new chemical spaces and overcome limitations of an existing molecular core, such as poor metabolic stability or off-target toxicity. pharmacompass.com This technique involves replacing the central molecular framework—in this case, the picolinamide ring—with a structurally different but functionally equivalent core. nih.gov The goal is to retain the essential pharmacophoric features required for biological activity while improving drug-like properties. wuxiapptec.com

For picolinamide derivatives, this can involve replacing the pyridine (B92270) ring with other heterocyclic systems. A prime example of the impact of modifying the core ring system is seen in the development of antibacterials. In one extensive study, a lead compound based on an isonicotinamide scaffold was found to be equally active against Clostridioides difficile and methicillin-resistant Staphylococcus aureus (MRSA). A strategic scaffold hop to a picolinamide core, which involved repositioning a single nitrogen atom in the pyridine ring, resulted in a dramatic shift in selectivity. This modification led to the development of analogs with exquisite potency and over 1000-fold selectivity for C. difficile, demonstrating how subtle changes to the core ring system can profoundly enhance therapeutic properties. nih.gov

This approach of altering the arrangement of heteroatoms within the aromatic ring is a common tactic. For instance, replacing a phenyl ring with a more electron-deficient pyridyl or pyrimidyl ring can increase robustness towards oxidative metabolism by cytochrome P450 (CYP) enzymes. pharmacompass.com While direct public-domain examples of scaffold hopping originating from this compound are limited, the principles are widely applied to similar heterocyclic compounds to improve solubility, metabolic profiles, and target selectivity. pharmacompass.com

Bioisosteric replacement involves substituting atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This strategy is employed to fine-tune a compound's interaction with its biological target, thereby affecting its binding affinity and selectivity. researchgate.net

In the context of picolinamide analogs, isosteric modifications can be applied to several positions:

The Pyridine Ring Substituents: The chloro and methyl groups on the picolinamide ring are critical for its activity. Replacing the chlorine atom with other halogens (e.g., F, Br) or with bioisosteres like a trifluoromethyl (CF₃) group can modulate electronic properties and lipophilicity, which in turn affects binding affinity.

The Amide Linker: The amide bond itself can be replaced with bioisosteres such as triazoles, oxadiazoles, or ketones to improve metabolic stability against proteases while maintaining the necessary geometry and hydrogen bonding capabilities. researchgate.net

The Phenyl Ring: Modifications on an attached phenyl ring (in more complex analogs) can also significantly impact selectivity.

A compelling demonstration of this principle is found in the SAR studies of picolinamide antibacterials. The switch from an isonicotinamide to a picolinamide core represents a key bioisosteric replacement of the entire scaffold. Further modifications on this new scaffold highlighted the importance of substituent placement for selectivity. For example, picolinamide 87 , a constitutional isomer of the initial lead compound 4 , showed a greater than 1000-fold increase in selectivity for C. difficile over MRSA. This remarkable enhancement was achieved simply by repositioning the nitrogen atom within the pyridine ring relative to the other substituents. nih.gov

The following table illustrates the impact of such modifications on antibacterial activity and selectivity.

| Compound | Core Structure | MIC vs. C. difficile (µg/mL) | MIC vs. MRSA (µg/mL) | Selectivity (MRSA/C. difficile) |

|---|---|---|---|---|

| 4 | Isonicotinamide | 0.25 | 0.25 | 1 |

| 87 | Picolinamide | 0.125 | 128 | >1024 |

This data clearly shows that a bioisosteric switch of the core scaffold from isonicotinamide to picolinamide dramatically improved selectivity, a key goal in ligand design.

Strategies for Addressing Metabolic Pathways in Derivative Design

A crucial aspect of drug design is ensuring that a compound has a suitable metabolic profile. Many promising drug candidates fail due to rapid metabolism or the formation of toxic metabolites. wikipedia.org For picolinamide derivatives, two key metabolic pathways of concern are those mediated by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes.

Aldehyde oxidase is a cytosolic enzyme responsible for the metabolism of a wide range of compounds, particularly N-heterocyclic aromatic rings like pyridine. nih.govcambridgemedchemconsulting.com AO-mediated oxidation can lead to rapid clearance and inactivation of a drug. nih.gov The picolinamide scaffold, being a nitrogen-containing heterocycle, is a potential substrate for AO. nih.gov

Metabolism by AO typically occurs via nucleophilic attack on an electron-deficient carbon atom adjacent to a ring nitrogen. nih.gov Several strategies can be employed to block or reduce this metabolic pathway:

Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's access to the susceptible carbon atom.

Electronic Modulation: Modifying the electronic properties of the ring can make it less susceptible to nucleophilic attack. Adding electron-donating groups can decrease the electron deficiency of the carbon atoms, reducing their reactivity with AO. Conversely, strategic placement of electron-withdrawing groups can sometimes shift the metabolic "soft spot" to a less critical part of the molecule. wuxiapptec.com

Scaffold Hopping: Replacing the pyridine ring with a five-membered ring or a nitrogen-free heterocycle can effectively eliminate AO metabolism, as these are generally not substrates for the enzyme. wuxiapptec.com

Blocking the Site of Metabolism: Placing a stable substituent, such as a fluorine atom, directly on the carbon atom that is targeted by AO can prevent oxidation.

The following table summarizes common design strategies to mitigate AO metabolism.

| Strategy | Approach | Example/Rationale |

|---|---|---|

| Steric Shielding | Introduce bulky groups adjacent to the metabolic site. | A large alkyl group next to a ring nitrogen can prevent the AO active site from accessing the vulnerable carbon. |

| Electronic Modification | Alter the electron density of the heterocyclic ring. | Adding electron-donating groups can make the ring less electrophilic and thus less susceptible to nucleophilic attack by AO. |

| Metabolic Blocking | Substitute the metabolically active hydrogen with a stable group. | Replacing a hydrogen atom on a carbon adjacent to a ring nitrogen with a fluorine atom. |

| Scaffold Hopping | Replace the AO-labile ring with a non-substrate ring. | Changing a six-membered N-heterocycle (like pyridine) to a five-membered ring (like thiazole (B1198619) or oxazole). wuxiapptec.com |

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. nih.gov Inhibition of CYP enzymes, particularly isoforms like CYP3A4 or CYP2D6, can lead to dangerous drug-drug interactions. researchgate.net Therefore, minimizing CYP inhibition is a critical goal in lead optimization.

CYP inhibition can be reversible or irreversible. Irreversible, or mechanism-based, inhibition is particularly problematic as it involves the formation of a reactive metabolite that covalently binds to and permanently inactivates the enzyme. researchgate.net

Strategies to reduce CYP inhibition in picolinamide analogs include:

Modifying Sites of Metabolism: Identifying the primary sites of CYP-mediated metabolism on the molecule (often electron-rich aromatic rings or alkyl groups) and blocking them with metabolically stable groups (e.g., fluorine) can prevent the formation of metabolites, including those that may inhibit the enzyme.

Removing Structural Alerts for Inhibition: Certain functional groups are known to be "structural alerts" for mechanism-based CYP inhibition. These include terminal acetylenes, furans, and thiophenes. wikipedia.org Designing analogs that avoid these groups can mitigate the risk of irreversible inhibition.

For example, replacing a metabolically labile phenyl group with a less-activated heterocycle like a pyridine or pyrimidine can reduce CYP-mediated oxidation. pharmacompass.com This approach not only improves metabolic stability but can also reduce the potential for the formation of inhibitory metabolites.

Molecular Interaction Mechanisms and Biological Target Engagement Studies

Modulatory Effects on Enzyme and Receptor Activity

The engagement of 4-Chloro-6-methylpicolinamide derivatives with their biological targets translates into specific modulatory effects on the activity of those proteins.

A significant body of research has focused on developing 4-alkoxy-6-methylpicolinamide derivatives as potent and selective negative allosteric modulators (NAMs) of mGluR5. nih.govmdpi.commdpi.com These compounds have been investigated for their therapeutic potential in a variety of central nervous system (CNS) disorders. mdpi.commdpi.com The development process involved modifying the precursor, 4-chloro-6-methylpicolinonitrile (B169048), to generate a library of analogs with varying potency and pharmacokinetic properties. nih.gov The goal of these medicinal chemistry efforts was to identify compounds that could fine-tune the activity of mGluR5, thereby modulating aberrant glutamatergic neurotransmission. mdpi.commdpi.com

Table 1: Activity of Select mGluR5 NAMs Derived from the Picolinamide (B142947) Scaffold This table is interactive. You can sort and filter the data.

| Compound | Structure Modification | IC₅₀ (μM) | Note |

|---|---|---|---|

| 11 | Methyl ether analog | 7.2 | Identified as a new lead compound from a truncation of a previous clinical candidate. |

| VU6043653 | 5-membered heteroarylether | Moderate | A highly brain-penetrant and selective mGlu₅ NAM with improved pharmacological profiles. mdpi.commdpi.com |

While the primary focus of research has been on mGluR5, the picolinamide scaffold has also been explored for its potential as a kinase inhibitor.

VEGFR-2: Research has demonstrated that novel picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties can act as potent inhibitors of VEGFR-2 kinase. nih.gov Several synthesized compounds showed inhibitory activity significantly greater than the reference drug, sorafenib. nih.gov This suggests that the picolinamide scaffold is a viable starting point for developing anti-angiogenic agents.

Table 2: VEGFR-2 Inhibitory Activity of Picolinamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ against VEGFR-2 (nM) | Reference Compound (Sorafenib) IC₅₀ (nM) |

|---|---|---|

| 7h | 87 | 180 |

| 9a | 27 | 180 |

| 9l | 94 | 180 |

Aurora-B and Raf: A review of the available scientific literature did not yield specific data on the inhibitory activity of this compound or its direct derivatives against Aurora-B or Raf kinases.

Based on the conducted literature search, there is no available research data describing specific molecular interactions between this compound or its derivatives and Phosphatidylinositol Transfer Proteins such as Sec14p.

Investigation of Downstream Signaling Pathways and Cellular Responses

The biological activity of this compound and its derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) is defined by their influence on the receptor's downstream signaling cascades. Engagement of these NAMs with mGlu5 leads to a cascade of intracellular events, ultimately culminating in observable changes in cellular function. The primary signal transduction pathway affected is the Gq/11 protein-coupled activation of phospholipase C (PLC), which subsequently impacts intracellular calcium levels and protein kinase C (PKC) activity.

Mechanistic Insights into Signal Transduction Modulation

Compounds based on the this compound scaffold exert their effects by binding to an allosteric site on the mGlu5 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding event stabilizes a conformational state of the receptor that reduces its ability to activate the Gq/11 protein. Consequently, the activation of phospholipase C (PLC) is attenuated.

PLC is a crucial enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of PLC by mGlu5 NAMs leads to a reduction in the levels of both IP3 and DAG.

A primary consequence of reduced IP3 levels is the decreased mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum, as IP3 is responsible for opening IP3-gated calcium channels on the ER membrane. nih.govwustl.edu This modulation of intracellular calcium signaling is a hallmark of mGlu5 NAM activity. Instead of a complete blockade, these NAMs typically reduce the frequency and amplitude of agonist-induced calcium oscillations. nih.govnih.gov

The other second messenger, DAG, is a key activator of protein kinase C (PKC). By diminishing DAG production, this compound-based NAMs indirectly inhibit the activation of PKC. nih.govfrontiersin.orgjneurosci.org PKC is a family of enzymes that phosphorylate a wide array of protein substrates, thereby regulating a multitude of cellular processes.

The table below summarizes the impact of this compound-based mGlu5 NAMs on key components of the signal transduction pathway.

| Signaling Component | Effect of this compound-based mGlu5 NAMs |

| Gq/11 Protein Activation | Attenuated |

| Phospholipase C (PLC) Activity | Inhibited |

| Inositol 1,4,5-trisphosphate (IP3) Production | Reduced |

| Diacylglycerol (DAG) Production | Reduced |

| Intracellular Calcium (Ca2+) Mobilization | Decreased |

| Protein Kinase C (PKC) Activation | Inhibited |

Correlation between Molecular Interactions and Cellular Phenotypes

The modulation of the mGlu5 signaling pathway by this compound-based NAMs translates into significant alterations in cellular phenotypes, particularly in the context of neuronal function. These phenotypic changes are a direct consequence of the molecular interactions that dampen the mGlu5-mediated signaling cascade.

One of the most extensively studied cellular phenotypes affected by mGlu5 NAMs is synaptic plasticity , the ability of synapses to strengthen or weaken over time. The attenuation of mGlu5 signaling has been shown to impact both long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. nih.govjneurosci.orgnih.gov The reduction in intracellular calcium signaling and PKC activity can prevent the induction of certain forms of synaptic plasticity. nih.govacs.org For instance, the activation of mGlu5 has been linked to the induction of LTD, and therefore, its inhibition by NAMs can block this process. nih.gov

| Molecular Interaction | Downstream Effect | Cellular Phenotype |

| Allosteric modulation of mGlu5 | Attenuation of Gq/PLC signaling | Altered synaptic plasticity (LTP and LTD) |

| Inhibition of PLC activity | Reduced IP3 and DAG production | Modulation of neuronal excitability |

| Decreased intracellular Ca2+ mobilization | Altered kinase and phosphatase activity | Changes in gene expression |

| Inhibition of PKC activation | Modified phosphorylation of target proteins | Neuroprotective effects |

Research has also pointed towards the neuroprotective properties of mGlu5 NAMs in certain pathological conditions. nih.govnih.gov Excessive glutamate signaling, or excitotoxicity, is implicated in a variety of neurodegenerative disorders. By dampening the mGlu5-mediated amplification of excitatory signals, this compound-based compounds can mitigate the downstream cytotoxic effects of excessive glutamate. nih.gov

Furthermore, the modulation of mGlu5 signaling has been linked to changes in gene expression . The signaling cascades initiated by mGlu5 activation can influence transcription factors that regulate the expression of genes involved in synaptic structure and function. By inhibiting these pathways, mGlu5 NAMs can induce lasting changes in the cellular proteome, contributing to their long-term effects on neuronal function.

Computational Chemistry and Molecular Modeling for Research Advancement

Quantum Chemical Characterization and Reactivity Predictions for 4-Chloro-6-methylpicolinamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a basis for predicting a wide range of chemical attributes, from spectroscopic signatures to reactivity, without the need for empirical data.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The energies and shapes of these orbitals, especially the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical determinants of a molecule's reactivity. wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich pyridine (B92270) ring. The LUMO, conversely, is anticipated to have significant electron density on the carbon atom bonded to the chlorine, as the C-Cl bond represents an electrophilic site. wuxibiology.com This distribution makes the molecule susceptible to nucleophilic aromatic substitution reactions at the C4 position. The electron-withdrawing nature of the chlorine atom and the amide group, combined with the pyridine nitrogen, lowers the energy of the LUMO, facilitating such reactions. wuxibiology.comaip.org

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound (Calculated via DFT) Note: These values are representative for a molecule of this class and are for illustrative purposes.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |

| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) distribution within a molecule to define atoms, chemical bonds, and molecular structure. nih.gov This analysis identifies critical points in the electron density field, most notably Bond Critical Points (BCPs), which exist between two chemically bonded atoms. The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. researchgate.net

A high value of ρ(r) at the BCP indicates a strong covalent bond, while a positive Laplacian (∇²ρ(r) > 0) is characteristic of "closed-shell" interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. A negative Laplacian (∇²ρ(r) < 0) signifies a "shared-shell" or covalent interaction. scribd.com For this compound, QTAIM analysis would allow for the quantitative characterization of all bonds, including the covalent C-Cl bond, the polar covalent bonds of the amide group, and the aromatic C-C and C-N bonds within the pyridine ring.

Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound Note: These values are representative examples based on QTAIM analysis of similar heterocyclic compounds.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C4–Cl | 0.210 | +0.055 | Polar Covalent |

| C7=O | 0.380 | -0.450 | Polar Covalent (Shared) |

| **C7–N(H₂) ** | 0.315 | -0.310 | Covalent (Shared) |

| C2–N1 (ring) | 0.330 | -0.280 | Covalent (Shared) |

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which governs its rate.

A key reaction involving precursors to this compound derivatives is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile, such as an alcohol. nih.gov Theoretical calculations can model this process step-by-step. The reaction typically proceeds through a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. rsc.org Computational modeling can predict the geometry and energy of this complex and the transition states leading to its formation and collapse, thereby providing a detailed understanding of the reaction's feasibility and kinetics.

Table 3: Illustrative Calculated Energies for a Nucleophilic Aromatic Substitution Reaction Note: Values are hypothetical for the reaction of this compound with a generic nucleophile (Nu⁻).

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (this compound + Nu⁻). |

| Transition State 1 | +15.5 | Energy barrier for the formation of the Meisenheimer complex. |

| Meisenheimer Complex | +8.0 | Stable intermediate formed by nucleophilic attack. |

| Transition State 2 | +12.0 | Energy barrier for the expulsion of the chloride ion. |

| Products | -5.0 | Final products (4-Nu-6-methylpicolinamide + Cl⁻). |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. youtube.com It is a cornerstone of structure-based drug design, enabling researchers to predict binding modes and estimate the strength of the interaction. Given that derivatives of this compound are known to be negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), this receptor serves as a logical target for docking simulations. nih.govnih.gov

Docking algorithms explore a vast conformational space to find the most favorable binding pose of a ligand within a receptor's binding site. youtube.com The process involves positioning the ligand in various orientations and conformations and evaluating the steric and energetic compatibility for each pose. For this compound, a docking simulation into the allosteric site of the mGlu5 receptor would predict how the molecule orients itself to maximize favorable interactions with the surrounding amino acid residues.

Key interactions would likely involve the amide group acting as a hydrogen bond donor and acceptor, the pyridine nitrogen acting as a hydrogen bond acceptor, and the aromatic ring participating in hydrophobic or π-π stacking interactions. The methyl and chloro substituents would also influence the binding orientation by engaging in specific hydrophobic or halogen-bond interactions within the pocket.

Table 4: Predicted Interactions of this compound in a Hypothetical mGlu5 Allosteric Binding Site Note: The listed residues and interactions are illustrative and based on known binding sites for similar mGlu5 modulators.

| Ligand Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Amide N-H | Serine (Side Chain -OH) | Hydrogen Bond (Donor) |

| Amide C=O | Threonine (Side Chain -OH) | Hydrogen Bond (Acceptor) |

| Pyridine Ring | Proline, Tryptophan | Hydrophobic, π-π Stacking |

| Methyl Group | Valine, Leucine | Hydrophobic (van der Waals) |

| Chlorine Atom | Tyrosine, Phenylalanine | Halogen Bond / Hydrophobic |

A critical output of molecular docking is the estimation of binding affinity, often expressed as a scoring function that approximates the free energy of binding (ΔG). mdpi.com Lower (more negative) scores indicate a more stable protein-ligand complex and, theoretically, a higher binding affinity. These scoring functions are typically composed of terms that account for various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding.

By calculating the binding energy, researchers can rank different compounds and prioritize those with the highest predicted affinity for synthesis and experimental testing. For this compound, the docking score would provide a quantitative estimate of its potential as an mGlu5 modulator, while the breakdown of interaction energies would highlight which specific chemical features are most crucial for binding.

Table 5: Illustrative Binding Affinity Estimation for this compound with mGlu5 Receptor Note: These energy values are hypothetical examples from a typical docking simulation output.

| Parameter | Value | Unit |

|---|---|---|

| Docking Score (ΔGbinding) | -8.5 | kcal/mol |

| Electrostatic Energy | -4.2 | kcal/mol |

| Van der Waals Energy | -5.8 | kcal/mol |

| Hydrogen Bond Energy | -3.5 | kcal/mol |

| Desolvation Penalty | +5.0 | kcal/mol |

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. The screening can be performed using either ligand-based or structure-based methods. Ligand-based approaches rely on the knowledge of other molecules that bind to the target, while structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein.

For a scaffold like this compound, SBVS is a powerful approach for discovering novel ligands. The process begins with the crystal structure of a target protein, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or metabotropic glutamate receptor subtype 5 (mGluR5), which are known targets for picolinamide (B142947) derivatives. A binding site, or "pocket," on the protein is identified, and molecular docking programs are used to fit vast numbers of candidate compounds into this site. These programs employ scoring functions to estimate the binding affinity of each compound.

The key steps in a typical SBVS workflow to identify novel ligands based on the this compound core are:

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential elements are removed, and hydrogen atoms are added.

Compound Library Preparation: A large database of commercially available or synthetically feasible compounds is prepared. For discovering analogs of this compound, this library might be focused on other picolinamide derivatives or fragments that can be computationally attached to the core structure.

Molecular Docking: A docking program (e.g., AutoDock, Glide) systematically places each compound from the library into the defined binding site of the target protein, exploring various orientations and conformations.

Scoring and Ranking: Each docked pose is assigned a score that predicts its binding free energy. Compounds are ranked based on these scores, with the top-ranking "hits" representing the most promising candidates.

Post-filtering: The hit list is often refined using additional criteria, such as predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to eliminate candidates with unfavorable profiles before proceeding to experimental validation.

This approach allows for the rapid identification of diverse compounds that share a common binding mode, providing a foundation for further lead optimization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While docking provides a static snapshot of a potential protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for understanding the stability of a protein-ligand complex and the conformational flexibility of the ligand and its target in a solution environment, which more closely mimics physiological conditions.

The biological activity of a molecule is intimately linked to its three-dimensional shape and its ability to adopt different conformations. MD simulations can be used to explore the conformational landscape of this compound and its analogs. By simulating the molecule's movement in a solvent (typically water) over nanoseconds or even microseconds, researchers can observe the rotation around single bonds and the resulting changes in molecular shape.

For this compound, key areas of conformational flexibility include:

Rotation around the amide bond: The C-N bond of the picolinamide group has partial double-bond character, which restricts rotation, but torsional flexibility still exists and influences how the amide group can interact with a protein target.

Torsion of the entire carboxamide group: The orientation of the -CONH₂ group relative to the pyridine ring can change, affecting its ability to form hydrogen bonds.

Understanding this flexibility is critical. A ligand may need to adopt a specific, higher-energy conformation to fit optimally into a protein's binding site—an effect that static docking models may not capture. MD simulations provide insight into the energetic cost of adopting such "bioactive" conformations and the probability of their occurrence in solution.

Once a promising ligand like this compound is docked into its target protein, MD simulations are essential to validate the stability of the predicted binding pose. The simulation tracks the trajectory of the entire protein-ligand complex, revealing whether the ligand remains securely in the binding pocket or if it drifts away.

Several key metrics are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand's heavy atoms from their initial docked positions over time. A stable, low, and converging RMSD value for both the protein and the ligand suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible or rigid during the simulation. High RMSF values in the binding site loops might indicate induced-fit effects upon ligand binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and the protein over the simulation period. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction.

The table below summarizes typical output from an MD simulation analysis for a hypothetical stable complex involving a this compound analog.

| Metric | Value | Interpretation |

| Ligand RMSD | 1.5 Å (converged) | The ligand maintains a stable position within the binding pocket. |

| Protein RMSD | 2.0 Å (converged) | The overall protein structure remains stable after ligand binding. |

| Binding Site RMSF | Low (<1.0 Å) | The amino acid residues directly interacting with the ligand are stable. |

| Key Hydrogen Bonds | >85% occupancy | Critical hydrogen bonds predicted by docking are consistently maintained. |

This dynamic analysis provides a much more rigorous assessment of a compound's potential than docking alone, helping to prioritize the most promising candidates for synthesis and biological testing.

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly accurate for calculating molecular properties such as geometries, energies, and vibrational frequencies. DFT is computationally more intensive than molecular mechanics (used in MD simulations) but provides a deeper understanding of a molecule's intrinsic electronic properties.

A fundamental application of DFT is to perform a geometry optimization, which finds the lowest-energy three-dimensional arrangement of atoms in a molecule. For this compound, this would yield precise bond lengths, bond angles, and dihedral angles. This optimized structure represents the most stable conformation of the molecule in a vacuum and serves as a crucial starting point for more advanced calculations.

Following optimization, a vibrational frequency analysis can be performed. This calculation predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. These theoretical frequencies can be compared directly with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational model. For example, DFT can accurately predict the characteristic stretching frequencies of the C=O bond in the amide group and the C-Cl bond.

The table below presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in this compound, often calculated using the B3LYP functional with a basis set like 6-311++G(d,p).

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3455 |

| N-H Symmetric Stretch | 3330 | 3335 |

| C-H Aromatic Stretch | 3080 | 3082 |

| C=O Amide Stretch | 1685 | 1690 |

| C=N Ring Stretch | 1590 | 1595 |

| C-Cl Stretch | 750 | 752 |

The strong correlation between the calculated and experimental values provides confidence in the computational model's ability to describe the molecule's structure and properties accurately.

DFT is also a powerful tool for exploring the reactivity of a molecule. By calculating the energy of a system as its geometry changes, DFT can map out a potential energy surface, or "energy landscape." This landscape reveals the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of a reaction.

For this compound, this approach can be used to:

Study Reaction Mechanisms: Investigate the step-by-step mechanism of its synthesis, identifying the most likely pathway by comparing the activation energies of different potential routes.

Predict Metabolic Fate: Model potential metabolic transformations, such as oxidation or hydrolysis, by calculating the energy barriers for these reactions. This can help predict the compound's stability in a biological system.

Analyze Tautomeric Forms: Determine the relative stabilities of different tautomers (isomers that differ by the position of a proton), such as the amide-imidic acid tautomerism in the picolinamide moiety, by calculating the energy of each form.

By elucidating these energy landscapes, DFT provides fundamental insights into the chemical reactivity and stability of this compound, which is essential for both its synthesis and its application in medicinal chemistry.

In Silico Approaches for Compound Design and Optimization

In modern drug discovery and chemical research, computational chemistry and molecular modeling serve as indispensable tools for accelerating the design and optimization of novel compounds. These in silico approaches allow for the rational design of molecules with desired biological activities and favorable physicochemical properties, thereby reducing the time and cost associated with traditional trial-and-error laboratory methods. For scaffolds such as this compound, which serves as a core component in various biologically active agents, these computational techniques are pivotal in guiding synthetic efforts and prioritizing candidates for further development.

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of a biological target is unknown or ambiguous. mdpi.comresearchgate.netslideshare.netgardp.org This approach relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to the target and eliciting a biological response. dovepress.comimtm.cznih.gov

The 6-methylpicolinamide scaffold, a key structural component of this compound, has been central to ligand-based design efforts for various therapeutic targets. In the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), researchers utilized LBDD principles. Following the failure of a clinical candidate due to metabolism issues, scientists worked to identify the minimum pharmacophore required for activity. nih.gov This led to the design of a new series of compounds based on a 4-alkoxy-6-methylpicolinamide core, demonstrating a clear application of using knowledge from existing ligands to design improved molecules with the same essential binding features. nih.govnih.gov

Similarly, picolinamide derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Computational approaches such as molecular docking and structure-activity relationship (SAR) studies, which are integral to LBDD, were used to guide the synthesis of novel compounds with enhanced inhibitory activity compared to reference drugs like sorafenib. nih.gov These examples underscore the utility of ligand-based methods in refining and optimizing the picolinamide scaffold for specific biological applications.

Prediction of Physicochemical Attributes for Compound Developability

The "developability" of a chemical compound—its potential to become a viable drug or chemical product—is heavily dependent on its physicochemical properties. These attributes, including solubility, lipophilicity, metabolic stability, and membrane permeability, are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Predicting these properties in silico is a crucial step in early-phase research, as it allows for the filtering of compounds that are likely to fail later in development due to poor pharmacokinetic properties.

Quantitative Structure-Property Relationship (QSPR) models are a primary tool for this purpose. nih.govnih.gov These models use a compound's molecular structure to predict its physicochemical properties through machine learning and statistical methods. nih.govnih.govresearchgate.net Properties such as the octanol-water partition coefficient (logP), aqueous solubility (logS), boiling point (BP), melting point (MP), and vapor pressure (logVP) can be estimated with a high degree of accuracy using these computational workflows. nih.govnih.govresearchgate.net

For derivatives of the this compound scaffold, in silico and in vitro methods have been used to assess developability. In the optimization of mGlu5 NAMs, key physicochemical and pharmacokinetic properties were evaluated for a series of 4-alkoxy-6-methylpicolinamide analogs. nih.gov These assessments included calculated properties like cLogP (a measure of lipophilicity) and experimentally determined parameters such as plasma protein binding and predicted hepatic clearance, which is a measure of metabolic stability. nih.govnih.gov

The table below presents selected physicochemical and pharmacokinetic data for a representative analog from this series, highlighting the types of attributes evaluated during the optimization process.

| Property | Value | Description |

| Molecular Weight (MW) | 319 | A measure of the molecule's size. |

| cLogP | 2.13 | Indicates the lipophilicity of the compound. |

| Fraction Unbound (fu, rat) | 0.11 | The fraction of the compound not bound to plasma proteins, and thus free to interact with its target. |

| Fraction Unbound (fu, human) | 0.08 | The fraction of the compound not bound to human plasma proteins. |

| Predicted Human Hepatic Clearance (CLhep) | >17 mL/min/kg | An estimation of how quickly the compound is metabolized and cleared by the liver. |

Data derived from research on 4-alkoxy-6-methylpicolinamide analogs, which share the core scaffold of this compound. nih.gov

This data-driven approach, combining computational predictions with early-stage experimental validation, is essential for guiding the chemical optimization of lead compounds, ensuring that candidates possess not only potent biological activity but also the necessary physicochemical properties for successful development. unpad.ac.id

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Investigations of 4 Chloro 6 Methylpicolinamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4-chloro-6-methylpicolinamide, various NMR experiments are used to map out the complete proton and carbon framework.

Proton (¹H) NMR for Chemical Environment and Proton Connectivity

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. The spectrum for this compound would be expected to show distinct signals corresponding to the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the amide protons.

Methyl Protons (-CH₃): A singlet peak would appear in the upfield region (typically around 2.0-2.5 ppm), corresponding to the three equivalent protons of the methyl group at the C6 position.

Aromatic Protons (Pyridine Ring): The two protons on the pyridine ring are in different chemical environments and would appear as two distinct signals in the downfield aromatic region (typically 7.0-8.5 ppm). Their splitting patterns (e.g., doublets) would indicate coupling to each other.

Amide Protons (-CONH₂): The two protons of the primary amide group would typically appear as two broad singlets, due to restricted rotation around the C-N bond and quadrupole effects from the nitrogen atom. Their chemical shift can be highly variable and is dependent on solvent and concentration.

The integration of these peaks would correspond to the number of protons in each environment (e.g., 3H for the methyl group, 1H for each aromatic proton, and 2H for the amide group).

Table 1: Predicted ¹H NMR Data for this compound No experimental data found in search results. The following is a prediction based on general chemical shift values.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

| Aromatic (H3/H5) | ~7.5 - 8.2 | Doublet | 1H |

| Aromatic (H5/H3) | ~7.5 - 8.2 | Doublet | 1H |

| Amide (-NH₂) | ~7.0 - 8.0 | Broad Singlet | 2H |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

Amide Carbonyl Carbon (-C=O): This carbon is highly deshielded and would appear far downfield, typically in the 165-175 ppm range. libretexts.org

Aromatic Carbons (Pyridine Ring): The five carbons of the pyridine ring would produce distinct signals in the aromatic region (120-160 ppm). The carbons directly attached to the chlorine atom (C4) and the amide group (C2) would have their chemical shifts significantly influenced by these substituents. libretexts.org

Methyl Carbon (-CH₃): The carbon of the methyl group would appear in the upfield region, typically around 15-25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound No experimental data found in search results. The following is a prediction based on general chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~20 |

| Aromatic (C3, C5) | ~120-140 |

| Aromatic (C2, C4, C6) | ~145-160 |

| Carbonyl (-C=O) | ~168 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's connectivity. researchgate.netresearchgate.netsdsu.edu